Luminol

Catalog No.
S533800
CAS No.
521-31-3
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luminol

CAS Number

521-31-3

Product Name

Luminol

IUPAC Name

5-amino-2,3-dihydrophthalazine-1,4-dione

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)

InChI Key

HWYHZTIRURJOHG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

Luminol; NSC 5064; NSC-5064; NSC5064.

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O

Description

The exact mass of the compound Luminol is 177.0538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5064. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Immunoassays and Nucleic Acid Assays: Luminol's high sensitivity and broad dynamic range make it ideal for developing immunoassays and nucleic acid assays. These assays detect specific molecules in biological samples, such as antigens (immunoassays) or DNA/RNA (nucleic acid assays). Luminol coupled with target molecules emits light upon reaction, allowing for sensitive detection of the target molecule ().
  • Blotting and Microarray Analysis: Luminol's ability to label specific molecules is useful in techniques like blotting and microarray analysis. In blotting, proteins are separated on a gel and then transferred to a membrane. Luminol-conjugated antibodies can then bind to specific proteins on the membrane, allowing for their visualization. Similarly, in microarray analysis, luminol can be used to label probes that bind to specific DNA sequences on a microarray chip ().
  • Detection of Reactive Oxygen Species (ROS): Luminol can be used to detect the presence of reactive oxygen species (ROS) in cells or tissues. ROS are highly reactive molecules involved in various cellular processes, but their excessive production can lead to cell damage and disease. Luminol reacts with certain ROS to produce a luminescent signal, allowing researchers to measure ROS levels and understand their role in various diseases ().

Luminol, chemically known as 5-amino-2,3-dihydro-1,4-phthalazinedione, is a compound renowned for its ability to exhibit chemiluminescence, producing a striking blue glow when mixed with an oxidizing agent. This compound appears as a white to pale yellow crystalline solid and is soluble in most polar organic solvents, though it is insoluble in water . The luminescent reaction primarily occurs in basic conditions, where luminol exists as a monoanion, allowing it to undergo oxidation when activated by substances such as hydrogen peroxide or certain metal ions .

The chemiluminescent properties of luminol arise from a series of oxidation reactions. When luminol is deprotonated in a basic solution, it can be oxidized to form a radical species. The primary reaction involves the oxidation of the luminol monoanion (LH⁻) to form diazaquinone (L) through two-electron transfer:

  • One-electron oxidation:
    LH+HOL+H2OLH^{-}+HO\cdot \rightarrow L\cdot^{-}+H_2O
  • Two-electron oxidation:
    LH+H2O2L+H2O+HOLH^{-}+H_2O_2\rightarrow L+H_2O+HO^{-}

The final excited state of the product emits light when it relaxes back to the ground state, typically at a wavelength of around 425 nm . The presence of catalysts like iron from hemoglobin enhances this reaction, making luminol a valuable tool for forensic investigations.

Luminol's biological activity is significant in various applications, particularly in detecting metals and proteins. Its ability to react with iron-containing compounds allows it to identify trace amounts of blood at crime scenes, as the iron in hemoglobin catalyzes the oxidation reaction that produces luminescence . Additionally, luminol can be used in cellular assays to detect metals such as copper and cyanides, as well as specific proteins through techniques like western blotting .

Luminol is synthesized through a two-step process starting from 3-nitrophthalic acid. The first step involves heating hydrazine with 3-nitrophthalic acid in a high-boiling solvent like triethylene glycol or glycerol, resulting in the formation of 3-nitrophthalhydrazide. In the second step, this intermediate is reduced using sodium dithionite to yield luminol . This synthesis was first accomplished in Germany in 1902, but the name "luminol" was not adopted until 1934.

Similar Compounds: Comparison with Other Compounds

Luminol shares similarities with several other compounds that exhibit chemiluminescence or are related structurally. Below is a comparison highlighting its unique features:

CompoundStructure TypeUnique Features
5-Amino-2,3-dihydro-1,4-phthalazinedione (Luminol)Chemiluminescent agentProduces blue light upon oxidation; used in forensics
3-Amino-phthalhydrazidePrecursor to luminolSimilar structure but lacks chemiluminescent properties
1,4-PhthalazinedioneRelated aromatic compoundDoes not exhibit luminescence; more stable than luminol
Sodium 3-amino-phthalhydrazideSodium salt formWater-soluble; used for similar applications but less common
Luminol hemihydrateHydrated form of sodium saltRetains luminescent properties; useful in specific assays

Luminol's unique ability to emit light upon oxidation distinguishes it from these similar compounds, making it invaluable in both forensic science and biological research .

Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is synthesized via a two-step process starting with 3-nitrophthalic acid. In the first step, 3-nitrophthalic acid reacts with hydrazine in a high-boiling solvent such as triethylene glycol, forming 3-nitrophthalhydrazide through a condensation reaction with water elimination. This intermediate is then reduced using sodium dithionite (Na₂S₂O₄) under basic conditions, converting the nitro group (-NO₂) to an amine (-NH₂) to yield luminol.

Alternative pathways involve modifying reaction conditions or intermediates. For example, hydrazine sulfate may substitute hydrazine in the initial step, while acetic acid is used to acidify the final product. The overall yield typically ranges from 35% to 73%, depending on purification methods such as recrystallization from ethanol or water.

Key Reaction Steps:

  • Condensation:
    $$ \text{3-nitrophthalic acid} + \text{hydrazine} \xrightarrow{\Delta} \text{3-nitrophthalhydrazide} + \text{H}_2\text{O} $$
  • Reduction:
    $$ \text{3-nitrophthalhydrazide} + \text{Na}2\text{S}2\text{O}_4 \xrightarrow{\text{NaOH}} \text{luminol} + \text{byproducts} $$

Structural Characteristics and Spectroscopic Analysis

Luminol’s structure comprises a phthalazine backbone with an amine group at position 5 and two ketone groups at positions 1 and 4. Its zwitterionic form dominates in neutral aqueous solutions, while deprotonation in basic media generates a dianionic species.

Spectroscopic Data:

TechniqueKey Features
IR SpectroscopyN-H stretch (3400 cm⁻¹), aromatic C=C (1603 cm⁻¹), absence of nitro group peaks.
¹H NMRAromatic protons (δ 6.8–7.6 ppm), amide protons (δ 11.2–12.1 ppm).
UV-VisAbsorption maxima at 300 nm and 350 nm in aqueous solutions.

The melting point of purified luminol is 319–332°C, consistent with its crystalline structure. X-ray photoelectron spectroscopy (XPS) confirms the presence of Ag–N covalent interactions in luminol-functionalized nanoparticles, highlighting its capacity for surface modification.

Reactivity Profiles in Aqueous and Organic Media

Luminol exhibits distinct reactivity depending on solvent polarity and pH:

Aqueous Media:

  • Basic Conditions: Luminol forms a dianion (L²⁻) that reacts with oxidizing agents (e.g., H₂O₂) to produce chemiluminescence via an excited-state 3-aminophthalate ion.
    $$ \text{Luminol} + \text{H}2\text{O}2 \xrightarrow{\text{OH}^-} \text{3-aminophthalate}^* + \text{N}_2 + \text{h}\nu $$
  • Acidic Conditions: Protonation suppresses luminescence but enhances solubility in polar organic solvents like dimethyl sulfoxide (DMSO).

Organic Media:

  • In aprotic solvents (e.g., DMF), luminol’s oxidation requires molecular oxygen and a strong base, yielding weaker luminescence compared to aqueous systems.
  • Solvent effects on reactivity:
    • DMF: Enhances stability of intermediate peroxides during oxidation.
    • Ethanol: Reduces reaction kinetics due to hydrogen bonding with the amine group.

pH-Dependent Behavior:

  • Maximum chemiluminescence intensity occurs at pH 8.0–9.5, aligning with optimal peroxidase activity in biological assays.
  • At pH > 11, hydroxide ions catalyze non-enzymatic oxidation, producing sustained but lower-intensity light.

Electrochemiluminescence systems utilizing luminol demonstrate exceptional capabilities for hydrogen peroxide detection across diverse analytical platforms. The fundamental mechanism involves the electrochemical oxidation of luminol at positively biased electrodes, generating reactive intermediates that interact with hydrogen peroxide to produce light emission [1] [2].

Boron-Doped Diamond Electrode Systems

Boron-doped diamond electrodes modified with luminol demonstrate superior performance for hydrogen peroxide detection under physiological conditions. At an optimized applied potential of +0.5 V and pH 7.4, these systems achieve linear electrochemiluminescence responses with correlation coefficients of 0.99 across hydrogen peroxide concentrations ranging from 0 to 100 μM [1]. The detection limit reaches 2.59 μM, providing adequate sensitivity for enzymatic reaction monitoring [1].

The electrochemiluminescence mechanism involves two distinct pathways. In the primary pathway, hydrogen peroxide undergoes electrochemical oxidation to form superoxide anion radicals, which subsequently react with luminol radical intermediates to generate excited 3-aminophthalate [1]. The secondary pathway involves direct reaction between hydrogen peroxide and electrochemically oxidized luminol products [3].

Graphite Electrode Immobilization Systems

Luminol immobilized on graphite electrodes demonstrates exceptional sensitivity for hydrogen peroxide detection in nearly neutral solutions. Under optimized conditions at pH 8 and an applied potential of +0.6 V, these systems achieve detection limits as low as 0.7 × 10⁻⁸ μM with response times under 7 seconds [4]. The linear response range extends from 1 × 10⁻⁸ to 1 × 10⁻³ μM, spanning five orders of magnitude [4].

The immobilization strategy enhances electrochemiluminescence stability and reproducibility while maintaining high sensitivity. The graphite matrix provides favorable electron transfer kinetics and effective luminol retention, resulting in consistent analytical performance [4].

Dual-Emissive Luminol-Porphyrin Systems

Water-soluble dual-emissive electrochemiluminescence systems incorporating luminol and 5,10,15,20-tetrakis(4-carboxyl)phenyl porphyrin achieve enhanced analytical performance through ratiometric detection approaches. These systems eliminate the need for additional coreactants and reduce interference from system additives [2].

The dual-emissive system demonstrates linear response across hydrogen peroxide concentrations from 0.05 to 100 μM with a detection limit of 0.039 μM [2]. The ratiometric approach provides internal standardization, improving measurement accuracy and precision compared to single-emitter systems [2].

Gold Nanoparticle-Enhanced Systems

Gold nanoparticles significantly enhance luminol electrochemiluminescence through catalytic mechanisms. Luminol-reduced gold nanoparticles demonstrate detection limits of 1 × 10⁻⁷ mol/L with linear ranges extending from 3 × 10⁻⁷ to 1 × 10⁻³ mol/L [5]. The enhancement mechanism involves surface-catalyzed radical generation and electron transfer processes [6].

The catalytic activity of gold nanoparticles depends critically on particle size, with 38-nanometer diameter particles providing optimal chemiluminescence enhancement [6]. The enhancement effect originates from facilitated radical generation and electron transfer processes occurring at the nanoparticle surface [6].

Chemical Enhancement Strategies

Sodium molybdate provides exceptional enhancement of luminol-hydrogen peroxide chemiluminescence, achieving 284-fold signal amplification. This enhancement results from increased production of hydroxyl radicals and superoxide anions in the reaction system [7]. The enhanced system demonstrates detection limits of 0.25 μmol/L across linear ranges from 0.5 to 60 μmol/L [7].

The enhancement mechanism involves molybdate-catalyzed generation of reactive oxygen species, including hydroxyl radicals and superoxide anions, which participate in the luminol oxidation process [7]. This catalytic enhancement provides both improved sensitivity and extended linear response ranges [7].

Biosensor Development for Glycated Hemoglobin Quantification

Luminol-based biosensors for glycated hemoglobin quantification represent critical analytical tools for diabetes monitoring and management. These systems exploit the catalytic properties of heme groups in glycated hemoglobin to enhance luminol chemiluminescence reactions [8] [9].

Boronic Acid-Modified Gold Substrates

Boronic acid-modified gold substrates provide selective capture mechanisms for glycated hemoglobin through covalent interactions with glucose moieties. Carboxy-EG6-undecanethiol self-assembled monolayers modified with 3-aminophenyl boronic acid demonstrate exceptional selectivity for glycated hemoglobin capture [8] [9].

The captured glycated hemoglobin molecules, containing four iron heme groups, catalyze luminol chemiluminescence reactions in the presence of hydrogen peroxide [8]. The chemiluminescence response demonstrates linear proportionality to the amount of glycated hemoglobin captured on the biosensor surface [8].

These biosensors exhibit linear dynamic ranges from 2.5% to 17.0% glycated hemoglobin, encompassing the clinically relevant concentration range for diabetes diagnosis and monitoring [8]. The systems demonstrate negligible response to interfering species including normal hemoglobin, fructose, and sorbitol [8].

Electrochemiluminescence Aptamer-Sensor Systems

Electrochemiluminescence aptamer-sensors incorporating gold-silver nanoparticles demonstrate superior performance for glycated hemoglobin quantification. These systems utilize cluster-like gold-silver nanoparticles prepared through one-pot co-reduction using glutathione as a structure-directing agent [10] [11].

The aptamer-sensor demonstrates linear responses toward glycated hemoglobin from 0.005 to 0.5 μM, providing clinically relevant sensitivity for diabetes management [10]. The electrochemiluminescence mechanism involves aptamer-mediated recognition coupled with nanoparticle-enhanced signal generation [10].

Multimodal Detection Approaches

Fluorescence-electrochemiluminescence multimodal approaches enable simultaneous quantification of total hemoglobin and glycated hemoglobin within single analytical systems. These approaches utilize the quenching effect of hemoglobin on luminol fluorescence for total hemoglobin determination while employing electrochemiluminescence for glycated hemoglobin quantification [10] [11].

The multimodal detection system demonstrates linear responses toward total hemoglobin from 0.1 to 2.5 μM and glycated hemoglobin from 0.005 to 0.5 μM [10]. Clinical validation with human blood samples confirms the capability for accurate hemoglobin and glycated hemoglobin detection [10].

Homogeneous Immunoassays Using Nanoparticle-Based Probes

Homogeneous immunoassays utilizing luminol-functionalized nanoparticles provide rapid, sensitive detection platforms for various biomarkers without requiring separation steps. These systems exploit aggregation-induced enhancement of chemiluminescence following immunological recognition events [12] [13] [14].

Gold Nanoparticle-Based Probe Systems

Gold nanoparticles co-functionalized with luminol, horseradish peroxidase, and antibodies create versatile immunoassay platforms. The luminol-horseradish peroxidase-antibody ternary-coded gold nanoparticles demonstrate exceptional analytical performance through aggregation-induced signal amplification [12].

In the presence of target antigens, crosslinking aggregation occurs through specific antigen-antibody interactions, resulting in dramatic increases in chemiluminescence intensity [12]. The fabricated immunosensor exhibits linear ranges from 0.1 ng/mL to 1 μg/mL with detection limits of 0.03 ng/mL for human immunoglobulin G determination [12].

Silver Nitrate-Enhanced Systems

Gold nanoparticles combined with luminol-silver nitrate systems provide alternative enhancement mechanisms for homogeneous immunoassays. The catalytic activity of gold nanoparticles on luminol-silver nitrate chemiluminescence reactions undergoes significant enhancement following immunoreaction-induced aggregation [14].

These systems demonstrate detection limits as low as 3 pg/mL for human immunoglobulin G, representing two orders of magnitude improvement over conventional gold nanoparticle-based chemiluminescence immunoassays [14]. The enhancement mechanism involves aggregation-induced changes in nanoparticle catalytic activity [14].

Irregular Gold Nanoparticle Systems

Specially shaped irregular gold nanoparticles demonstrate exceptional catalytic efficiency for luminol chemiluminescence, providing 100-fold greater activity compared to spherical gold nanoparticles [15]. These irregular nanoparticles enable ultrasensitive detection across eight orders of magnitude variation in nanoparticle quantity [16].

The irregular gold nanoparticles functionalized with DNA oligomers and anti-immunoglobulin G antibodies create sandwich-type analytical methods for sequence-specific DNA detection and human plasma immunoglobulin G immunoassay [15]. The systems demonstrate linear responses across concentration ranges from 0.04 to 10 nmol/L for DNA and 0.05 to 10 nmol/L for immunoglobulin G [15].

Antibody-Luminol Conjugate Systems

Direct conjugation of luminol and antibodies to gold nanoparticles creates efficient chemiluminescent probes for sandwich-type immunoassays. These luminol-antibody labeled gold nanoparticle conjugates utilize hydrogen peroxide as oxidant, horseradish peroxidase as catalyst, and 4-(4'-iodo)phenylphenol as enhancer [17].

The conjugate systems demonstrate linear responses across carcinoembryonic antigen concentrations from 5.0 × 10⁻¹⁰ to 5.0 × 10⁻⁸ g/mL using horseradish peroxidase catalysis [17]. The systems provide highly biocompatible and cost-effective analysis platforms for biological samples [17].

Non-Stripping Detection Methodologies

Non-stripping chemiluminescence detection eliminates complex separation procedures while maintaining high sensitivity and selectivity. Gold nanoparticle-based immunoassays utilizing luminol-silver nitrate systems achieve detection limits of 12.8 ng/mL for human immunoglobulin G with linear ranges from 25 to 5000 ng/mL [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

606 to 608 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5EXP385Q4F

Related CAS

301199-13-3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

521-31-3

Wikipedia

Luminol
Atenolol

General Manufacturing Information

1,4-Phthalazinedione, 5-amino-2,3-dihydro-: ACTIVE

Dates

Last modified: 08-15-2023
1: Zhang X, Ke H, Wang Z, Guo W, Zhang A, Huang C, Jia N. An ultrasensitive multi-walled carbon nanotube-platinum-luminol nanocomposite-based electrochemiluminescence immunosensor. Analyst. 2017 May 25. doi: 10.1039/c7an00417f. [Epub ahead of print] PubMed PMID: 28540944.
2: Gao W, Wang C, Muzyka K, Kitte SA, Li J, Zhang W, Xu G. Artemisinin-Luminol Chemiluminescence for Forensic Bloodstain Detection Using a Smart Phone as a Detector. Anal Chem. 2017 May 23. doi: 10.1021/acs.analchem.7b01000. [Epub ahead of print] PubMed PMID: 28492080.
3: Dong YP, Wang J, Peng Y, Zhu JJ. A novel aptasensor for lysozyme based on electrogenerated chemiluminescence resonance energy transfer between luminol and silicon quantum dots. Biosens Bioelectron. 2017 Aug 15;94:530-535. doi: 10.1016/j.bios.2017.03.044. Epub 2017 Mar 22. PubMed PMID: 28347966.
4: Nagesh D, Ghosh S. A time period study on the efficiency of luminol in the detection of bloodstains concealed by paint on different surfaces. Forensic Sci Int. 2017 Jun;275:1-7. doi: 10.1016/j.forsciint.2017.01.028. Epub 2017 Feb 11. PubMed PMID: 28279856.
5: Aswathy R, Mohanan K. Microwave Assisted Synthesis, Characterisation and Fluorescence Studies of some Transition Metal Complexes with a Luminol Derivative. J Fluoresc. 2017 May;27(3):1171-1181. doi: 10.1007/s10895-017-2054-x. Epub 2017 Mar 7. PubMed PMID: 28265832.
6: Borghei YS, Hosseini M, Khoobi M, Ganjali MR. Copper nanocluster-enhanced luminol chemiluminescence for high-selectivity sensing of tryptophan and phenylalanine. Luminescence. 2017 Feb 21. doi: 10.1002/bio.3289. [Epub ahead of print] PubMed PMID: 28220689.
7: Sheng Y, Yang H, Wang Y, Han L, Zhao Y, Fan A. Silver nanoclusters-catalyzed luminol chemiluminescence for hydrogen peroxide and uric acid detection. Talanta. 2017 May 1;166:268-274. doi: 10.1016/j.talanta.2017.01.066. Epub 2017 Jan 25. PubMed PMID: 28213233.
8: Wada M, Yamaguchi A, Ogawa A, Kido H, Nakamura S, Takada M, Kawakami S, Kuroda N, Nakashima K. Luminol Chemiluminescence Profile of O/W Emulsions during Thermal Oxidation. Anal Sci. 2017;33(2):249-252. doi: 10.2116/analsci.33.249. PubMed PMID: 28190849.
9: Ermida C, Navega D, Cunha E. Luminol chemiluminescence: contribution to postmortem interval determination of skeletonized remains in Portuguese forensic context. Int J Legal Med. 2017 Jan 30. doi: 10.1007/s00414-017-1547-0. [Epub ahead of print] PubMed PMID: 28138758.
10: Tang XQ, Xiao BW, Li CM, Wang DM, Huang CZ, Li YF. Co-metal-organic-frameworks with pure uniform crystal morphology prepared via Co(2+) exchange-mediated transformation from Zn-metallogels for luminol catalysed chemiluminescence. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Mar 15;175:11-16. doi: 10.1016/j.saa.2016.12.014. Epub 2016 Dec 15. PubMed PMID: 28011368.
11: Kodamatani H, Iwaya Y, Saga M, Saito K, Fujioka T, Yamazaki S, Kanzaki R, Tomiyasu T. Ultra-sensitive HPLC-photochemical reaction-luminol chemiluminescence method for the measurement of secondary amines after nitrosation. Anal Chim Acta. 2017 Feb 1;952:50-58. doi: 10.1016/j.aca.2016.11.045. Epub 2016 Nov 25. PubMed PMID: 28010842.
12: Caudullo G, Caruso V, Cappella A, Sguazza E, Mazzarelli D, Amadasi A, Cattaneo C. Luminol testing in detecting modern human skeletal remains: a test on different types of bone tissue and a caveat for PMI interpretation. Int J Legal Med. 2017 Jan;131(1):287-292. doi: 10.1007/s00414-016-1493-2. Epub 2016 Nov 19. PubMed PMID: 27866267.
13: Wu D, Zhang X, Liu Y, Ma Y, Wang X, Wang X, Xu L. Chemiluminescence of off-line and on-line gold nanoparticle-catalyzed luminol system in the presence of flavonoid. Luminescence. 2017 Jun;32(4):666-673. doi: 10.1002/bio.3236. Epub 2016 Nov 17. PubMed PMID: 27860239.
14: Yao H, Huang X, Shi P, Lin Z, Zhu M, Liu A, Lin X, Tang Y. DPPH•-luminol chemiluminescence system and its application in the determination of scutellarin in pharmaceutical injections and rat plasma with flow injection analysis. Luminescence. 2017 Jun;32(4):588-595. doi: 10.1002/bio.3225. Epub 2016 Nov 17. PubMed PMID: 27860193.
15: Naveenraj S, Mangalaraja RV, Wu JJ, Asiri AM, Anandan S. Gold Triangular Nanoprisms and Nanodecahedra: Synthesis and Interaction Studies with Luminol toward Biosensor Applications. Langmuir. 2016 Nov 15;32(45):11854-11860. Epub 2016 Nov 2. PubMed PMID: 27775363.
16: Xu X, Li N, Li X, Shi H, Ma C, Kang W, Cong B. Capillary electrophoresis chemiluminescence assay of naphthol isomers in human urine and river water using Ni(IV) complex-luminol system. Electrophoresis. 2016 Nov;37(22):2992-3001. doi: 10.1002/elps.201600133. Epub 2016 Oct 19. PubMed PMID: 27591165.
17: Liu W, Luo J, Zhao M, Li H, Li B. Effect of amino compounds on luminol-H(2)O(2)-gold nanoparticle chemiluminescence system. Anal Bioanal Chem. 2016 Dec;408(30):8821-8830. Epub 2016 Jul 29. PubMed PMID: 27473431.
18: Chen J, Shu J, Chen J, Cao Z, Xiao A, Yan Z. Highly luminescent S,N co-doped carbon quantum dots-sensitized chemiluminescence on luminol-H(2) O(2) system for the determination of ranitidine. Luminescence. 2017 May;32(3):277-284. doi: 10.1002/bio.3173. Epub 2016 Jul 4. PubMed PMID: 27378059.
19: Stoica BA, Bunescu S, Neamtu A, Bulgaru-Iliescu D, Foia L, Botnariu EG. Improving Luminol Blood Detection in Forensics. J Forensic Sci. 2016 Sep;61(5):1331-6. doi: 10.1111/1556-4029.13141. Epub 2016 Jun 22. PubMed PMID: 27329571.
20: Yoon J, Cho T, Lim H, Kim J. Functionalization of indium tin oxide electrode with both of dendrimer-encapsulated Pt nanoparticles and chemically converted graphenes for enhanced electrochemiluminescence of luminol/H2O2. Anal Bioanal Chem. 2016 Oct;408(25):7165-72. doi: 10.1007/s00216-016-9680-z. Epub 2016 Jun 20. PubMed PMID: 27325466.

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